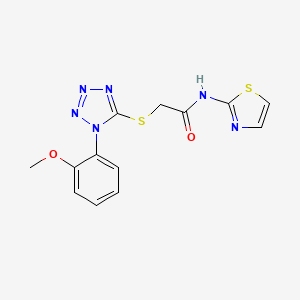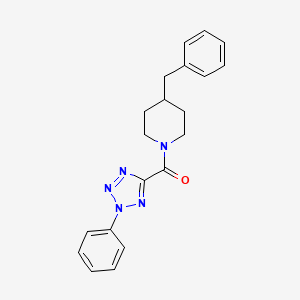
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide and related compounds have been explored in the synthesis of polymers, particularly poly(p-benzamide) with defined molecular weight and low polydispersity. The synthesis of unprecedented block copolymer containing aramide demonstrates the potential of these compounds in creating well-defined aromatic polyamides. These polyamides exhibit low polydispersity and controlled molecular weight, making them suitable for various applications in materials science, including the synthesis of soluble block copolymers of poly(N-octyl-p-benzamide) and poly(p-benzamide) (Yokozawa et al., 2002).
Pharmacological Research
In pharmacological research, compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide have been investigated for their potential as antidepressants and in the study of oxidative metabolism. For instance, Lu AA21004, a novel antidepressant, has been studied for its metabolic pathways in human liver microsomes, revealing insights into the drug's metabolism and potential interactions within the body (Hvenegaard et al., 2012).
Natural Product Research
The study of natural products has also benefited from the investigation of benzamide derivatives. New benzamide derivatives isolated from Limonia acidissima have shown inhibitory effects on nitric oxide production in microglia cells, highlighting their potential in anti-inflammatory and neuroprotective therapies (Kim et al., 2009).
Material Science
The development of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain showcases another application of these compounds in materials science. These polyimides exhibit good solubility in strong organic solvents, high thermal stability, and good transparency, making them suitable for advanced material applications (Liu et al., 2002).
Anticonvulsant Activity
Research into the anticonvulsant activity of related benzamide derivatives has provided insights into potential treatments for epilepsy. For example, 4-amino-N-(2-ethylphenyl)benzamide and its analogues have shown efficacy in anticonvulsant models, suggesting the therapeutic potential of these compounds in managing seizure disorders (Lambert et al., 1995).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-23(2)28(26,27)15-9-5-13(6-10-15)17(25)22-11-16(24)12-3-7-14(8-4-12)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVEVDQUSWFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2544739.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)
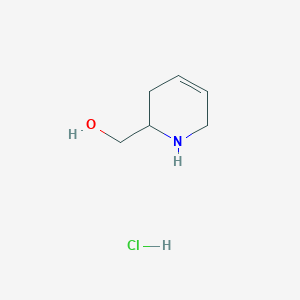
![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)
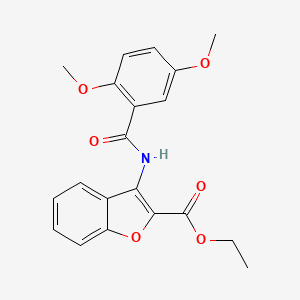

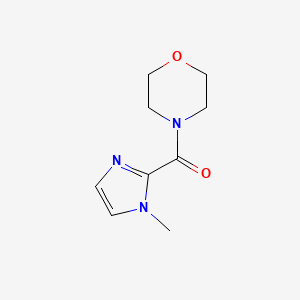
![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
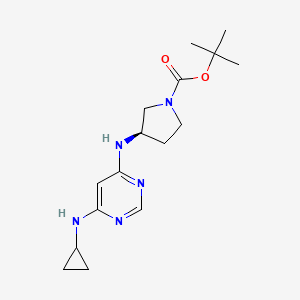
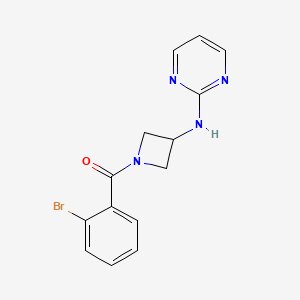
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)

